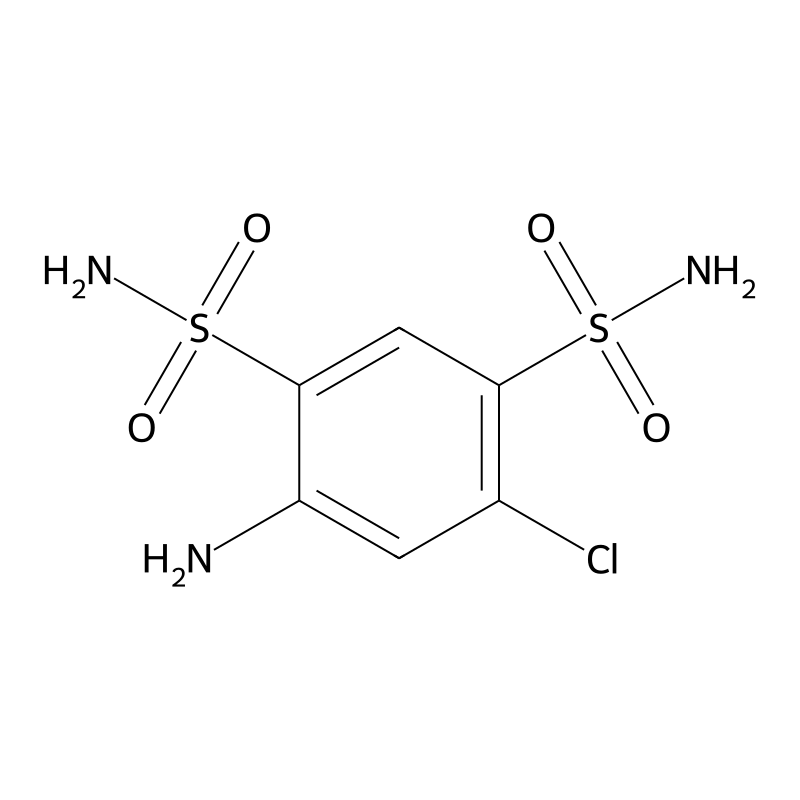

4-Amino-6-chloro-1,3-benzenedisulfonamide

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

SOLUBILITY IN WATER: 0.2% @ 30 °C; 0.8% @ 47 °C; IN GLYCEROL: 2.0% @ 5 °C; 5.0% @ 39 °C; 10.0% @ 60 °C; IN PROPYLENE GLYCOL: 10.0% @ 5 °C

SLIGHTLY SOL IN NAPHTHA, CARBON TETRACHLORIDE

FREELY SOL IN SOLN OF ALKALIES

SOL IN CHLOROFORM, ALC, ETHER

Water solubility = 2.06X10+3 mg/L at 25 °C

2060 mg/L @ 25 °C (exp)

Synonyms

Canonical SMILES

Carbonic Anhydrase Inhibition:

-Amino-6-chloro-1,3-benzenedisulfonamide functions as a carbonic anhydrase inhibitor. Carbonic anhydrases are enzymes involved in various physiological processes, including acid-base balance and electrolyte transport. Inhibiting these enzymes can lead to several effects, including:

- Diuretic action: By inhibiting carbonic anhydrase in the kidneys, 4-amino-6-chloro-1,3-benzenedisulfonamide promotes diuresis, which is the increased excretion of urine. This effect is not directly utilized in humans due to the availability of more potent and specific diuretics. Source: Cayman Chemical:

Detection of Hydrochlorothiazide Metabolism:

4-Amino-6-chloro-1,3-benzenedisulfonamide is a known metabolite of the diuretic drug hydrochlorothiazide. This means that the body breaks down hydrochlorothiazide into 4-amino-6-chloro-1,3-benzenedisulfonamide, which is then excreted in the urine. The detection of 4-amino-6-chloro-1,3-benzenedisulfonamide in urine can be used to confirm the use of hydrochlorothiazide. Source: PubChem, National Institutes of Health: )

Potential Antibacterial Activity:

Some studies have investigated the potential antibacterial activity of 4-amino-6-chloro-1,3-benzenedisulfonamide against the bacterium Helicobacter pylori, which is associated with peptic ulcers. However, further research is needed to confirm and understand the mechanisms of this potential activity. Source: Sigma-Aldrich:

4-Amino-6-chloro-1,3-benzenedisulfonamide is a chemical compound with the molecular formula and a molecular weight of 285.7 g/mol. It is characterized by the presence of an amino group, a chlorine atom, and two sulfonamide groups attached to a benzene ring. This compound appears as a solid and has a melting point of approximately 258 °C. It is known for its distinctive odor and is classified as non-flammable and non-hazardous under standard conditions .

The specific mechanism by which ACDA inhibits H. pylori is not fully understood and requires further investigation []. However, its antibacterial activity might be related to its ability to interfere with essential bacterial processes or disrupt the bacterial cell wall.

Physical and Chemical Properties

- Nucleophilic Substitution: The chlorine atom can be substituted by nucleophiles, leading to various derivatives.

- Acid-Base Reactions: The amino group can act as a base, participating in protonation reactions.

- Hydrolysis: Under certain conditions, it may hydrolyze to form sulfonic acids or other derivatives.

Additionally, 4-Amino-6-chloro-1,3-benzenedisulfonamide is known as a transformation product of Hydrochlorothiazide, indicating its relevance in pharmaceutical chemistry .

4-Amino-6-chloro-1,3-benzenedisulfonamide exhibits biological activity primarily associated with its role as an antibacterial agent. It has been studied for its potential effects on various bacterial strains and has shown promise in inhibiting bacterial growth. The compound's mechanism of action is thought to involve interference with bacterial folate synthesis pathways, similar to other sulfonamides .

The synthesis of 4-Amino-6-chloro-1,3-benzenedisulfonamide can be achieved through several methods:

- Nitration and Reduction: Starting from 4-chloroaniline, nitration followed by reduction can yield the amino group necessary for the final product.

- Sulfonation: The introduction of sulfonyl groups can be performed using sulfur trioxide or chlorosulfonic acid on the appropriate aromatic precursors.

- Direct Chlorination: The introduction of the chlorine atom can be accomplished through chlorination reactions using reagents such as phosphorus pentachloride.

These methods highlight the versatility in synthesizing this compound while allowing for modifications that can lead to various analogs .

4-Amino-6-chloro-1,3-benzenedisulfonamide has several applications:

- Pharmaceuticals: It is used in the synthesis of drugs due to its antibacterial properties.

- Research: The compound serves as a reference material in studies related to sulfonamide antibiotics.

- Chemical Intermediates: It acts as an intermediate in the production of other chemical compounds in organic synthesis.

These applications underscore its significance in both medicinal chemistry and industrial processes .

Studies on the interactions of 4-Amino-6-chloro-1,3-benzenedisulfonamide have revealed its potential effects when combined with other compounds. Notably:

- Drug Interactions: It may alter the pharmacokinetics of other drugs metabolized by similar pathways.

- Synergistic Effects: Research indicates potential synergistic effects when used with other antibiotics, enhancing antibacterial efficacy.

Understanding these interactions is crucial for optimizing therapeutic regimens involving this compound .

Several compounds share structural similarities with 4-Amino-6-chloro-1,3-benzenedisulfonamide. Here are a few notable examples:

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| 4-Amino-N-(4-sulfamoylphenyl)benzenesulfonamide | Contains additional sulfonamide groups | Enhanced solubility and bioactivity |

| Sulfanilamide | A simpler structure with one sulfonamide group | Historical importance as one of the first sulfa drugs |

| Hydrochlorothiazide | A thiazide derivative with similar antibacterial properties | Used primarily as a diuretic |

These compounds illustrate variations in functional groups and biological activity while maintaining core structural characteristics that define their classification within sulfonamides .

Systematic IUPAC Nomenclature and Structural Elucidation

The systematic IUPAC nomenclature for this compound is 4-amino-6-chlorobenzene-1,3-disulfonamide. The structural framework consists of a benzene ring substituted with an amino group at position 4, a chlorine atom at position 6, and two sulfonamide groups at positions 1 and 3, creating a symmetrical disulfonamide arrangement. The molecular structure can be represented by the SMILES notation: C1=C(C(=CC(=C1Cl)S(=O)(=O)N)S(=O)(=O)N)N.

The compound's InChI Key is IHJCXVZDYSXXFT-UHFFFAOYSA-N, providing a unique identifier for computational chemistry applications. The three-dimensional structure reveals the sulfonamide groups positioned meta to each other on the benzene ring, with the amino and chloro substituents creating an asymmetric substitution pattern that influences the compound's physicochemical properties and biological activity.

CAS Registry Number and Molecular Formula Validation

The Chemical Abstracts Service (CAS) registry number 121-30-2 serves as the definitive identifier for this compound. The molecular formula C6H8ClN3O4S2 indicates the presence of six carbon atoms, eight hydrogen atoms, one chlorine atom, three nitrogen atoms, four oxygen atoms, and two sulfur atoms. The calculated molecular weight is 285.73 g/mol, which has been consistently verified across multiple chemical databases and commercial suppliers.

Validation of the molecular formula through various analytical techniques confirms the compound's composition. The European Community number 204-463-1 and the UNII identifier 3A52O8YREJ provide additional regulatory identification numbers used in pharmaceutical and chemical commerce. The ChEBI ID CHEBI:3602 facilitates bioinformatics applications and database cross-referencing.

Synonyms and Historical Nomenclature Evolution

The compound is known by numerous synonyms reflecting its historical development and regional usage patterns. Primary synonyms include Chloraminophenamide, Salmid, Idorese, and Chloroaminophenamide. Additional systematic names include 1,3-Benzenedisulfonamide, 4-amino-6-chloro-, 5-Chloro-2,4-disulfamoylaniline, and 3-Chloro-4,6-disulfamoylaniline.

The historical nomenclature evolution reflects the compound's discovery and characterization in medicinal chemistry research. The name "Chloraminophenamide" emphasizes its structural relationship to other aminophenol derivatives, while "Salmid" represents a simplified commercial designation. The systematic name 4-Amino-6-chloro-m-benzenedisulfonamide specifically indicates the meta-positioning of the sulfonamide groups. Other documented variants include 3A52O8YREJ (FDA UNII), NSC 93772 (National Service Center number), and MFCD00007933 (MDL number).

Purity

Quantity

Physical Description

Solid

Color/Form

YELLOW LEAFLETS FROM DILUTE ALCOHOL

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Boiling Point

181.5 °C @ 14 MM HG

181.50 °C. @ 760.00 mm Hg

Heavy Atom Count

Taste

Density

1.175 @ 140 °C/4 °C

LogP

Decomposition

Appearance

Melting Point

140 °C

UNII

EM8BM710ZC

Related CAS

GHS Hazard Statements

Reported as not meeting GHS hazard criteria by 19 of 29 companies. For more detailed information, please visit ECHA C&L website;

Of the 7 notification(s) provided by 10 of 29 companies with hazard statement code(s):;

H311 (20%): Toxic in contact with skin [Danger Acute toxicity, dermal];

H312 (20%): Harmful in contact with skin [Warning Acute toxicity, dermal];

H315 (60%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (60%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H331 (20%): Toxic if inhaled [Danger Acute toxicity, inhalation];

H332 (20%): Harmful if inhaled [Warning Acute toxicity, inhalation];

H335 (50%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

H373 (40%): Causes damage to organs through prolonged or repeated exposure [Warning Specific target organ toxicity, repeated exposure];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Therapeutic Uses

SALICYLAMIDE, THE AMIDE OF SALICYLIC ACID, IS NO LONGER AN OFFICIAL DRUG. ITS EFFECTS IN MAN ARE NOT RELIABLE, & ITS USE IS NOT RECOMMENDED. THE SMALL DOSES INCLUDED IN "OVER-THE-COUNTER" ANALGESIC AND SEDATIVE MIXTURES ARE PROBABLY INEFFECTIVE.

THIRD MOST COMMON COMPONENT OF NONPRESCRIPTION HYPNOTIC MIXT IS SODIUM SALICYLAMIDE. DOSE OF 1.3 G HAS SLIGHT SEDATIVE EFFECT; DOSE INCL IN NONPRESCRIPTION PRODUCTS IS 200-380 MG. /SODIUM SALICYLAMIDE/

MEDICATION (VET): DEPRESSES INTESTINAL SMOOTH MUSCLE FUNCTION IN RABBIT & DOG TRIALS. MOST PROMISING INDICATION IN VET MEDICINE MAY BE FOR DOGS WITH CALCIUM PHOSPHATE CONTAINING URINARY CALCULI WHICH ITS COMPLEX GLUCURONIDE METABOLITES MAY HELP SOLUBILIZE.

For more Therapeutic Uses (Complete) data for SALICYLAMIDE (10 total), please visit the HSDB record page.

Pictograms

Acute Toxic;Irritant;Health Hazard

Other CAS

Absorption Distribution and Excretion

/IN THE RABBIT/ RATE OF TRANSPORT OF FREE DRUG ACROSS BASAL BARRIER WAS BLOOD-FLOW-LIMITED, WHILE TRANSPORT OF THE GLUCURONIDE WAS LIMITED BY TRANSPORT STEP OUT OF EPITHELIAL CELL RATHER THAN BY RATE OF SYNTHESIS.

...WHEN DOSE OF SALICYLAMIDE EXCEEDS ABOUT 1 G...SIGNIFICANT LEVELS OF UNCHANGED DRUG APPEAR IN PLASMA.

BIOAVAILABILITY STUDIES IN HUMAN/S/...INDICATED THAT SODIUM SALICYLAMIDE IN SOLN IS ABSORBED FASTER AFTER ORAL DOSES THAN SALICYLAMIDE IN TABLETS. SEDATIVE EFFECT OCCURRED EARLIER WITH NA SALT THAN WITH SALICYLAMIDE & EXTENT OF SEDATION INCR WITH INCR DOSES OF BOTH COMPD.

For more Absorption, Distribution and Excretion (Complete) data for SALICYLAMIDE (9 total), please visit the HSDB record page.

Metabolism Metabolites

AFTER ADMIN OF SALICYLAMIDE TO CATS NO GLUCURONIDE CONJUGATE COULD BE DETECTED IN URINE. INCR AMT OF SULFURIC ACID ESTER CONJUGATE & SUBSTANTIALLY GREATER AMT OF 2,3-DIHYDROXYBENZAMIDE WERE PRODUCED BY CAT COMPARED WITH RABBIT.

SALICYLAMIDE GIVES SALICYLAMIDE-2-BETA-D-GLUCURONIDE & SALICYLAMIDE-2-SULFATE IN MAN. /FROM TABLE/

AFTER ADMIN OF 5 MG/KG SALICYLAMIDE IN 5 MG/KG TYLENOL SUSPENSION, CHILDREN EXCRETED 78% OF DOSE AS SALICYLAMIDE SULFATE; ADULTS 36%. IN ADULTS, GLUCURONIDE WAS MAJOR PRODUCT. GLUCURONIDE CONJUGATION DEFICIENCY IN CHILDREN IS ACCOMPANIED BY A HIGHER RATE OF SULFATE FORMATION.

For more Metabolism/Metabolites (Complete) data for SALICYLAMIDE (10 total), please visit the HSDB record page.

Wikipedia

Brifentanil

Drug Warnings

VET: WARNING: CATS MAY BE VERY SENSITIVE TO TOXIC EFFECT OF THIS DRUG.

Dose related GI and CNS disturbances are the most common adverse effects of salicylamide. GI disturbances may include nausea, vomiting, heartburn, anorexia, or diarrhea. CNS disturbances may include dizziness, drowsiness, lightheadedness, faintness, or headache. Flushing, hyperventilation, sweating, dry mouth, rash, and thrombocytopenic purpura have also been reported. Adverse Gi and CNS effects occur infrequently with salicylamide doses occur infrequently with salicylamide doses of 325-650 mg but occur often with higher doses. Tinnitus, ecchymoses, hemorrhagic lesions, leukopenia, or thrombocytopenia may also occur with high doses.

Use Classification

Methods of Manufacturing

General Manufacturing Information

Analytic Laboratory Methods

A METHOD BASED ON REVERSED-PHASE HIGH-PRESSURE LIQ CHOMATOGRAPHY WAS USED FOR THE SIMULTANEOUS QUANTITATION OF DRUGS.

FLUOROMETRIC PROCEDURE FOR DETERMINING SALICYLAMIDE IS PRESENTED.

GLC PROCEDURE FOR THE ANALYSIS OF DRUGS SIMULTANEOUSLY IN PREPN.

Clinical Laboratory Methods

GAS CHROMATOGRAPHIC ASSAY OF UNDERIVATIZED SALICYLAMIDE IN PLASMA, SALIVA, & URINE.

A RAT PLASMA ASSAY WAS DEVELOPED USING RING-LABELED TRITRIATED SALICYLAMIDE.

High performance liquid chromatographic method for the quantitation of salicylamide and its metabolites in biological fluids.

Storage Conditions

Interactions

BIOLOGICAL HALF-LIFE OF SALICYLAMIDE...INCR SOMEWHAT BY IV ASCORBIC ACID & MORE BY ORAL ASCORBIC ACID; PLASMA LEVELS OF SALICYLAMIDE & GLUCURONIDE METABOLITE INCR WHILE LEVELS OF SULFATE METABOLITE DECR. ...MAX INHIBITION OF SULFATE CONJUGATION OR SALICYLAMIDE BY ASCORBIC ACID WHEN BOTH...IN HIGH CONCN IN INTESTINAL WALL & LIVER.

SALICYLAMIDE ADMIN DECR RADIOSULFATE UPTAKE BY MATERNAL SERUM & LIVER, FETUS, & PLACENTA; EFFECTS BEING DOSE-DEPENDENT.

IN THE PRESENCE OF SALICYLAMIDE, 7,12-DIMETHYLBENZ(A)ANTHRACENE LOST ITS ABILITY TO INDUCE DNA-REPAIR SYNTHESIS IN RAT HEPATOCYTES. THIS FAILURE TO INDUCE DNA REPAIR IS DUE TO INHIBITION OF A SULFATE ESTER INTERMEDIATE.

For more Interactions (Complete) data for SALICYLAMIDE (12 total), please visit the HSDB record page.

Stability Shelf Life

STABLE IN AIR